Tandospirone citrate
Overview
Description
SM-3997 citrate, also known as tandospirone citrate, is a potent and selective partial agonist of the 5-HT1A receptor. It is primarily used as an anxiolytic drug for the treatment of anxiety disorders. The compound has shown significant promise in scientific research due to its unique pharmacological properties .
Mechanism of Action
Target of Action
Tandospirone citrate, also known as TDS, is a selective partial agonist of the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety.
Mode of Action
This compound interacts with its target, the 5-HT1A receptor, by binding to it. This selective activation of the 5-HT1A receptor leads to a modulation of serotonin transmission, which can help alleviate symptoms of anxiety and depression .
Biochemical Pathways
This can result in changes in mood and anxiety levels .
Pharmacokinetics
This compound is rapidly absorbed and eliminated in the body. The half-life of TDS was found to be approximately 1.380 ± 0.46 hours following intragastric administration and 1.224 ± 0.39 hours following intravenous administration . The area under the curve (AUC) of TDS after intragastric and intravenous administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively . The absolute bioavailability of TDS was found to be low (0.24%) . TDS is extensively metabolized in the body, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of TDS after intragastric administration .
Result of Action
The activation of the 5-HT1A receptor by this compound leads to a modulation of serotonin transmission, which can result in an alleviation of symptoms of anxiety and depression . It is commonly used for the treatment of patients with generalized anxiety disorder .
Action Environment
The absorption and transport of TDS are influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism . Environmental factors such as these can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tandospirone citrate acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .
Cellular Effects
This compound exhibits good permeability, and its transport is influenced by concentration, temperature, and pH . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .
Molecular Mechanism
This compound acts as a potent and selective 5-HT1A receptor partial agonist . It has a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . It is essentially inactive at the 5-HT1B, 5-HT1D, β-adrenergic, and muscarinic acetylcholine receptors, serotonin transporter, and benzodiazepine allosteric site of the GABAA receptor .
Temporal Effects in Laboratory Settings
The half-life (t1/2) of this compound was found to be 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg this compound, respectively . This indicates that this compound is rapidly eliminated in rats .
Dosage Effects in Animal Models
Unlike most benzodiazepines, this compound does not produce sedative, sleep-inducing, anticonvulsant, or muscle relaxant effects on animal models at doses effective for anxiety tests . No tolerance or tendency to self-administration was found with repeated treatment in rats or monkeys .
Metabolic Pathways
This compound is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of this compound after i.g. administration . The human cytochromes CYP3A4 and CYP2D6 were found involved in the metabolism of this compound, primarily CYP3A4 .
Transport and Distribution
The results from the in vitro Caco-2 cell model and ex vivo everted gut sac experiment demonstrated that this compound exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .
Preparation Methods
The preparation of SM-3997 citrate involves several synthetic routes and reaction conditions. One of the methods includes the reaction of tandospirone with citric acid to form the citrate salt. The process involves dissolving tandospirone in a suitable solvent, followed by the addition of citric acid under controlled temperature and pH conditions. The resulting solution is then subjected to crystallization to obtain the pure citrate salt .
Industrial production methods focus on optimizing the yield and purity of the compound. This involves the use of high-purity reagents, precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
SM-3997 citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SM-3997 citrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT1A receptor agonists.
Biology: The compound is utilized in research on neurotransmitter systems and their role in anxiety and depression.
Medicine: SM-3997 citrate is investigated for its potential therapeutic effects in treating anxiety disorders, depression, and other related conditions.
Industry: The compound is used in the development of new anxiolytic drugs and formulations
Comparison with Similar Compounds
SM-3997 citrate is often compared with other anxiolytic agents such as buspirone and diazepam. Unlike benzodiazepines, SM-3997 citrate does not produce significant sedative or muscle relaxant effects. It also has a lower potential for addiction and withdrawal symptoms compared to benzodiazepines. Similar compounds include:
Buspirone: Another 5-HT1A receptor agonist with anxiolytic properties.
Diazepam: A benzodiazepine with anxiolytic, sedative, and muscle relaxant effects
SM-3997 citrate stands out due to its selective action on the 5-HT1A receptors and its favorable side effect profile.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tandospirone citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANDOSPIRONE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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